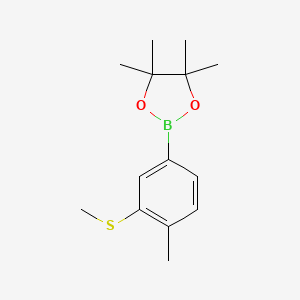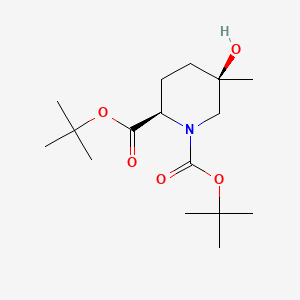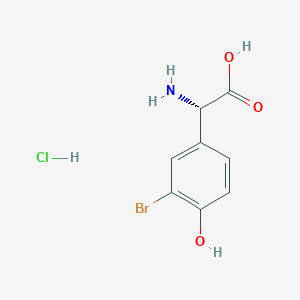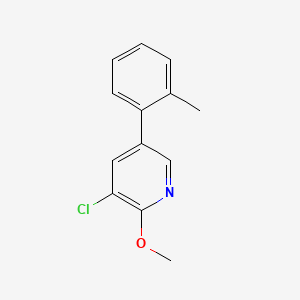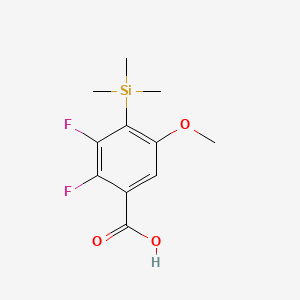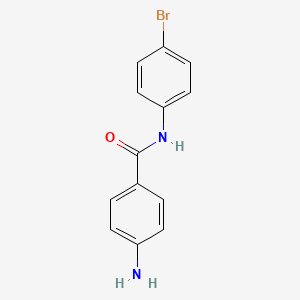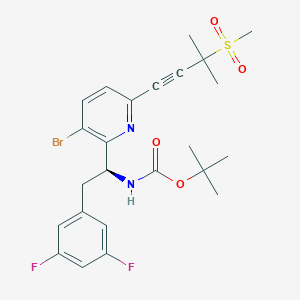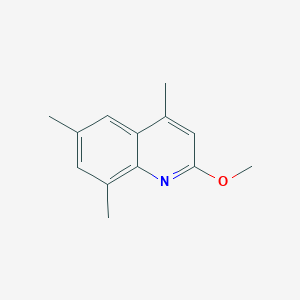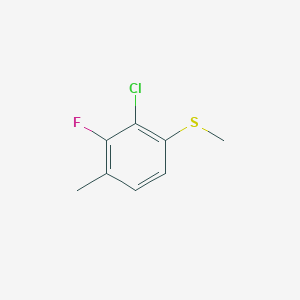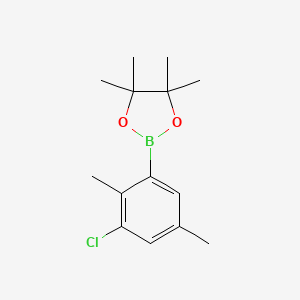![molecular formula C11H14O2 B14023833 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bicyclo[222]octan-1-yl)propiolic acid is an organic compound with the molecular formula C11H14O2 It features a bicyclo[222]octane ring system attached to a propiolic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid typically involves the following steps:
Formation of the Bicyclo[2.2.2]octane Ring: The bicyclo[2.2.2]octane ring can be synthesized through a Diels-Alder reaction, where a suitable diene and dienophile are reacted under controlled conditions.
Attachment of the Propiolic Acid Moiety: The propiolic acid group can be introduced via a coupling reaction, such as the Sonogashira coupling, where an alkyne is coupled with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Diels-Alder reactions followed by efficient coupling reactions. Optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A structurally similar compound with a bicyclo[2.2.2]octane ring system but lacking the propiolic acid moiety.
Bicyclo[3.2.1]octane: Another bicyclic compound with a different ring system, often used in similar synthetic applications.
Uniqueness
3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid is unique due to the presence of both the bicyclo[2.2.2]octane ring and the propiolic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Propriétés
Formule moléculaire |
C11H14O2 |
|---|---|
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
3-(1-bicyclo[2.2.2]octanyl)prop-2-ynoic acid |
InChI |
InChI=1S/C11H14O2/c12-10(13)4-8-11-5-1-9(2-6-11)3-7-11/h9H,1-3,5-7H2,(H,12,13) |
Clé InChI |
PCTUTIYBVUPUGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1CC2)C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


